

# An In-depth Technical Guide to (2-bromoethyl)cyclopropane: Properties, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

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For Researchers, Scientists, and Drug Development Professionals

**(2-bromoethyl)cyclopropane** is a valuable bifunctional molecule for synthetic chemists, incorporating both a reactive alkyl bromide and a strained cyclopropane ring. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its chemical reactivity, tailored for professionals in research and drug development.

## Core Physical and Chemical Properties

**(2-bromoethyl)cyclopropane** is a colorless oil at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

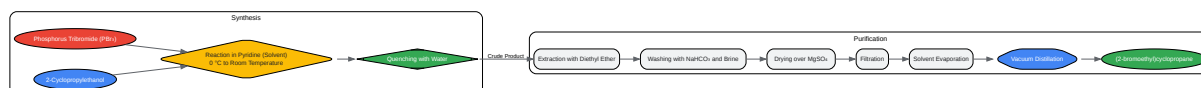
Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Br	[1]
Molecular Weight	149.03 g/mol	[1]
Boiling Point	129-138 °C	
Density	1.338 g/mL at 25 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.481	
Flash Point	39.2 ± 13.6 °C	[1]
CAS Number	36982-56-6	[1]

## Synthesis of (2-bromoethyl)cyclopropane

The most common and efficient method for the synthesis of **(2-bromoethyl)cyclopropane** is the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr<sub>3</sub>). This reaction proceeds via a nucleophilic substitution mechanism.

## Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of **(2-bromoethyl)cyclopropane**.



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**Caption:** Synthesis and Purification Workflow for **(2-bromoethyl)cyclopropane**.

## Detailed Experimental Protocol

### Materials:

- 2-Cyclopropylethanol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Pyridine (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

### Procedure:

- **Reaction Setup:** A solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous pyridine (3.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to  $0\text{ }^\circ\text{C}$  in an ice bath.

- Addition of  $\text{PBr}_3$ : Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
- Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- Washing: The combined organic layers are washed successively with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **(2-bromoethyl)cyclopropane**.

## Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for **(2-bromoethyl)cyclopropane**, the following data is predicted based on analogous structures and spectroscopic principles.

### $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance)

#### Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.45	Triplet	2H	$-\text{CH}_2\text{-Br}$
~1.90	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$
~0.70	Multiplet	1H	Cyclopropyl CH
~0.45	Multiplet	2H	Cyclopropyl $\text{CH}_2$
~0.10	Multiplet	2H	Cyclopropyl $\text{CH}_2$

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)	Assignment
~38	-CH <sub>2</sub> -Br
~34	-CH <sub>2</sub> -CH <sub>2</sub> -Br
~10	Cyclopropyl CH
~5	Cyclopropyl CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3080	C-H stretch (cyclopropyl)
2920-2850	C-H stretch (aliphatic)
~1450	CH <sub>2</sub> scissoring
~1250	C-Br stretch
~1020	Cyclopropane ring deformation

## Mass Spectrometry (MS)

m/z	Assignment
148/150	[M] <sup>+</sup> (presence of Br isotopes)
69	[M-Br] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (cyclopropyl fragment)

## Chemical Reactivity and Applications

(2-bromoethyl)cyclopropane is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an S<sub>N</sub>2 mechanism.<sup>[2][3]</sup> The presence of the cyclopropane ring introduces unique reactivity considerations.

## Nucleophilic Substitution Reactions

The electrophilic carbon atom bonded to the bromine is readily attacked by a variety of nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of the cyclopropylethyl moiety into a wide range of molecules.

**Caption:** General S<sub>N</sub>2 reaction of **(2-bromoethyl)cyclopropane**.

Common nucleophiles that can be employed include:

- Cyanide (CN<sup>-</sup>): for the synthesis of cyclopropylethyl nitriles.
- Azide (N<sub>3</sub><sup>-</sup>): leading to the formation of cyclopropylethyl azides.
- Alkoxides (RO<sup>-</sup>): to produce cyclopropylethyl ethers.
- Thiolates (RS<sup>-</sup>): for the synthesis of cyclopropylethyl thioethers.
- Carbanions (e.g., from malonic esters): for carbon-carbon bond formation.

## Grignard Reagent Formation

**(2-bromoethyl)cyclopropane** can be used to prepare the corresponding Grignard reagent, (2-cyclopropylethyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The cyclopropane ring is generally stable under the conditions required for Grignard reagent formation.

## Ring Stability

The cyclopropane ring in **(2-bromoethyl)cyclopropane** is relatively stable under typical nucleophilic substitution conditions. The high p-character of the C-C bonds in the cyclopropane ring makes it less susceptible to ring-opening compared to more strained systems.<sup>[4][5][6]</sup> However, under harsh conditions or with specific reagents, ring-opening reactions can occur.

## Applications in Drug Discovery and Development

The cyclopropyl group is a desirable motif in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability.<sup>[7]</sup> **(2-bromoethyl)cyclopropane** serves

as a key building block for introducing the cyclopropylethyl group into potential drug candidates. This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.

## Safety Information

**(2-bromoethyl)cyclopropane** is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the physical and chemical properties of **(2-bromoethyl)cyclopropane**. The detailed synthetic protocol and discussion of its reactivity are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry.

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